![molecular formula C14H11FO4 B1437347 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid CAS No. 1021245-91-9](/img/structure/B1437347.png)
3-Fluoro-4-(2-methoxyphenoxy)benzoic acid
Overview
Description
3-Fluoro-4-(2-methoxyphenoxy)benzoic acid is a synthetic molecule used in a variety of scientific experiments . It is a fluorinated para-anisic acid derivative . The fluoride substituent enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group .
Synthesis Analysis
In recent years, innovative synthetic methods have been developed for the preparation of m-aryloxy phenols . In Kormos and his team’s research, 4-(3-hydroxyphenoxy) benzoic acid was synthesized from 4-(3-methoxyphenoxy) benzoic acid by refluxing it with 48% hydrogen bromide in acetic acid .Molecular Structure Analysis
The molecular formula of 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid is C14H11FO4 . The molecular weight is 262.23 g/mol . The InChI string isInChI=1S/C14H11FO4/c1-18-12-4-2-3-5-13(12)19-11-7-6-9(14(16)17)8-10(11)15/h2-8H,1H3,(H,16,17)
. Chemical Reactions Analysis
3-Fluoro-4-(2-methoxyphenoxy)benzoic acid can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease . Furthermore, it can be transformed into benzoyl chloride using thionyl chloride to enhance its reactivity, thereby providing a platform for Friedel-Craft acylation reaction . Additionally, it can be modified into hydrazide which is used in the synthesis of oxadiazoles for antimicrobial applications .Physical And Chemical Properties Analysis
3-Fluoro-4-(2-methoxyphenoxy)benzoic acid is a solid with a melting point of 211-213 °C (lit.) . It has a molecular weight of 170.14 g/mol .Scientific Research Applications
Pharmaceutical Research
Compounds with similar structures have been used in the synthesis of esters for the treatment of Alzheimer’s disease, suggesting potential applications in pharmaceuticals .
Materials Science
Organic Synthesis
The fluoride substituent in similar compounds enables nucleophilic aromatic substitution, indicating possible use in various organic synthesis reactions .
Liquid Crystal Technology
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
3-Fluoro-4-(2-methoxyphenoxy)benzoic acid has potential applications in drug discovery, medicinal chemistry, and biochemistry research . It can be used as an intermediate in the preparation of APIs for the treatment of Alzheimer’s disease . It also has potential biological activities, including anti-tumor and anti-inflammatory effects .
Relevant Papers The paper titled “Fries rearrangement: scalable synthesis of key fluoro building blocks 3-fluoro-4-methoxybenzoyl chloride and 1, 2-diethoxy-3-fluorobenzene” discusses the synthesis of 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid . Another paper titled “Synthesis and evaluation of novel ligustrazine derivatives as multi-targeted inhibitors for the treatment of Alzheimer’s disease” discusses its potential use in the treatment of Alzheimer’s disease .
properties
IUPAC Name |
3-fluoro-4-(2-methoxyphenoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO4/c1-18-12-4-2-3-5-13(12)19-11-7-6-9(14(16)17)8-10(11)15/h2-8H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYAFSZLDCJCIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(2-methoxyphenoxy)benzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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